Cas no 1514296-44-6 (4-(3-amino-1-hydroxypropyl)benzene-1,3-diol)

4-(3-amino-1-hydroxypropyl)benzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol
- 1514296-44-6
- EN300-1736524
-
- インチ: 1S/C9H13NO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,8,11-13H,3-4,10H2
- InChIKey: OADCKCBZMZTCKJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1O)O)CCN
計算された属性
- せいみつぶんしりょう: 183.08954328g/mol
- どういたいしつりょう: 183.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736524-0.5g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.5g |
$739.0 | 2023-09-20 | ||
Enamine | EN300-1736524-1.0g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 1g |
$770.0 | 2023-06-04 | ||
Enamine | EN300-1736524-1g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 1g |
$770.0 | 2023-09-20 | ||
Enamine | EN300-1736524-10.0g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 10g |
$3315.0 | 2023-06-04 | ||
Enamine | EN300-1736524-5.0g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 5g |
$2235.0 | 2023-06-04 | ||
Enamine | EN300-1736524-2.5g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 2.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1736524-0.05g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.05g |
$647.0 | 2023-09-20 | ||
Enamine | EN300-1736524-0.1g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.1g |
$678.0 | 2023-09-20 | ||
Enamine | EN300-1736524-0.25g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.25g |
$708.0 | 2023-09-20 | ||
Enamine | EN300-1736524-5g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 5g |
$2235.0 | 2023-09-20 |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol 関連文献
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
4-(3-amino-1-hydroxypropyl)benzene-1,3-diolに関する追加情報
Professional Introduction to 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol (CAS No. 1514296-44-6)
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol, identified by the Chemical Abstracts Service Number (CAS No.) 1514296-44-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural framework with both hydroxyl and amino functional groups, exhibits promising properties that make it a valuable candidate for various biochemical applications.
The molecular structure of 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol consists of a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions, and an amine-substituted propyl group at the 4 position. This arrangement imparts distinct chemical reactivity and solubility characteristics, making it suitable for use in synthetic chemistry and as a precursor in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The presence of both hydroxyl and amino groups allows for diverse chemical modifications, enabling researchers to tailor the properties of the compound for specific applications. For instance, the hydroxyl groups can participate in hydrogen bonding interactions, while the amino group can undergo acylation or alkylation reactions, facilitating the synthesis of more complex derivatives.
One of the most compelling aspects of 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol is its potential role in drug discovery and development. The benzene ring core is a common structural motif found in many bioactive molecules, and the introduction of functional groups such as hydroxyl and amino residues can enhance binding affinity to biological targets. This has led to investigations into its potential as an intermediate in the synthesis of small-molecule drugs targeting various diseases.
Recent studies have highlighted the compound's utility in the development of enzyme inhibitors. The unique combination of hydroxyl and amino groups allows for selective interactions with enzymes, potentially modulating their activity. For example, researchers have explored its use as a scaffold for inhibiting kinases and phosphatases, which are critical enzymes involved in signal transduction pathways associated with cancer and inflammatory diseases. The ability to fine-tune the reactivity and binding properties of 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol makes it a versatile tool for medicinal chemists.
The compound's solubility profile also plays a crucial role in its pharmaceutical applicability. Due to its polar functional groups, it exhibits reasonable solubility in both water and organic solvents, which is advantageous for formulating drug delivery systems. This characteristic is particularly important for developing oral or injectable medications where bioavailability is a key consideration.
In addition to its potential as an intermediate in drug synthesis, 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol has shown promise in materials science applications. Its ability to undergo polymerization reactions makes it a candidate for developing novel polymeric materials with specific mechanical and chemical properties. These materials could find applications in biomedicine, such as tissue engineering scaffolds or drug-eluting stents.
The synthesis of 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated benzene derivatives followed by functional group transformations to introduce the hydroxyl and amino groups. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing waste and improving sustainability.
Evaluation of the toxicological profile is essential before considering any clinical applications. Preliminary studies have suggested that 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol exhibits low toxicity at moderate concentrations, making it a relatively safe compound for further investigation. However, comprehensive toxicological assessments are necessary to fully understand its safety profile and potential side effects.
The future directions for research on 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol are multifaceted. Ongoing studies aim to explore its efficacy in preclinical models for various diseases, including cancer and neurodegenerative disorders. Additionally, efforts are underway to develop novel derivatives with enhanced pharmacological properties through rational molecular design.
In conclusion, 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol (CAS No. 1514296-44-6) is a structurally interesting compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique combination of functional groups makes it a valuable scaffold for drug development, while its physical properties enhance its applicability in material science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing therapeutic strategies across multiple disciplines.
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